1,3-Di(1h-imidazol-1-yl)propane

Description

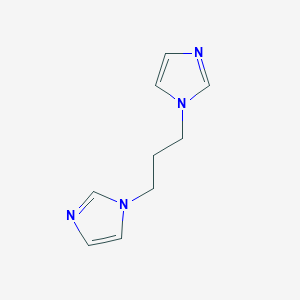

Structure

3D Structure

Properties

IUPAC Name |

1-(3-imidazol-1-ylpropyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1(4-12-6-2-10-8-12)5-13-7-3-11-9-13/h2-3,6-9H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXPITWIJWSEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,3 Di 1h Imidazol 1 Yl Propane

Primary Synthetic Routes to 1,3-Di(1H-imidazol-1-yl)propane

The synthesis of this compound can be achieved through several key methodologies, with solvothermal synthesis and alkylation reactions being the most prominent.

Solvothermal Synthesis Techniques

Solvothermal synthesis is a method that employs solvents under elevated temperatures and pressures to facilitate the reaction. While specific details on the solvothermal synthesis of this compound are not extensively documented in the provided results, the synthesis of related coordination polymers under hydrothermal conditions suggests its applicability. For instance, a copper coordination polymer incorporating the analogous ligand 1,4-bis(imidazol)butane has been successfully prepared using hydrothermal methods. researchgate.net This technique often leads to the formation of crystalline products directly from the reaction mixture.

Alkylation Reactions of Imidazole (B134444) with Propane (B168953) Derivatives

A more common and direct route to this compound involves the N-alkylation of imidazole. google.com This method typically utilizes a dihalogenated propane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, as the alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby activating it for nucleophilic attack on the propane derivative.

The general reaction scheme involves two sequential alkylation steps. In the first step, one molecule of imidazole reacts with the dihalopropane to form an intermediate, 1-(3-halopropyl)-1H-imidazole. This intermediate then reacts with a second molecule of imidazole to yield the final product, this compound.

Commonly used bases for this reaction include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and alkali metal hydrides (e.g., sodium hydride). The choice of solvent is also crucial and can range from polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) to aromatic hydrocarbons. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the alkylation reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and reaction time. For instance, the use of a strong base like sodium hydride in a dry solvent such as THF can effectively deprotonate the imidazole, driving the reaction forward. Heating the reaction mixture, often to reflux, is typically required to ensure a reasonable reaction rate.

The molar ratio of the reactants is another critical parameter. A patent for preparing 1-alkylimidazoles suggests that the molar ratio of imidazole to base can vary from approximately 1:0.9 to 1:1.5. google.com Reaction temperatures for similar alkylations are often maintained between 75°C and 115°C to achieve a good yield without significant side product formation. google.com Purification of the final product is commonly achieved through techniques such as recrystallization.

Synthesis of Functionalized Derivatives of this compound

The versatility of the bis(imidazole) scaffold allows for the synthesis of a wide array of functionalized derivatives. These modifications can be introduced either at the central propane backbone or by varying the length of the aliphatic linker.

Derivatization at the Propane Backbone (e.g., 1,3-Di(1H-imidazol-1-yl)-2-propanol)

A key example of derivatization at the propane backbone is the synthesis of 1,3-Di(1H-imidazol-1-yl)-2-propanol. nih.gov This compound introduces a hydroxyl group at the 2-position of the propane linker. One synthetic approach to achieve this involves the reaction of imidazole with glycidol (B123203) (2,3-epoxy-1-propanol). rasayanjournal.co.in In this reaction, the epoxide ring of glycidol is opened by the nucleophilic attack of the imidazole nitrogen. This can be followed by a second reaction with another imidazole molecule to form the di-substituted propanol (B110389) derivative. An alternative pathway is the hydrolysis of a corresponding dioxolane precursor. rasayanjournal.co.in These synthetic strategies provide a route to introduce functionality that can alter the coordination properties and potential applications of the molecule.

Synthesis of Analogs with Varied Aliphatic Linkers (e.g., 1,4-Di(1H-imidazol-1-yl)butane)

Varying the length of the aliphatic chain connecting the two imidazole rings leads to a family of homologous compounds with different conformational flexibilities. A well-studied analog is 1,4-Di(1H-imidazol-1-yl)butane. researchgate.net The synthesis of this compound follows a similar alkylation strategy to its propane counterpart. Typically, imidazole is reacted with a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, in the presence of a base like sodium hydroxide or sodium hydride. chemicalbook.com The reaction is often conducted in a solvent like DMSO or THF under reflux conditions. The resulting 1,4-Di(1H-imidazol-1-yl)butane is a flexible ligand that has found extensive use in the construction of coordination polymers and metal-organic frameworks. researchgate.net

Introduction of Additional Functional Groups (e.g., 3-(1H-imidazol-1-yl)propanenitrile)

The introduction of additional functional groups onto the this compound scaffold can significantly alter its chemical and physical properties, leading to new applications. A key example of this is the synthesis of nitrile-functionalized derivatives, such as 3-(1H-imidazol-1-yl)propanenitrile. This compound serves as an important precursor for nitrile-functionalized ionic liquids (ILs). nih.gov

The synthesis of 3-(1H-imidazol-1-yl)propanenitrile can be achieved through the reaction of 1H-imidazole with acrylonitrile (B1666552). In a typical procedure, 1H-imidazole and acrylonitrile are refluxed in ethanol. After the reaction is complete, the excess acrylonitrile and solvent are removed by evaporation. The resulting residue is then purified by vacuum distillation to yield 3-(1H-imidazol-1-yl)propanenitrile as a colorless liquid that crystallizes over time. nih.gov

Table 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile nih.gov

| Reactants | Solvent | Conditions | Product | Yield |

| 1H-Imidazole, Acrylonitrile | Ethanol | Reflux | 3-(1H-imidazol-1-yl)propanenitrile | 84% |

The molecular structure of 3-(1H-imidazol-1-yl)propanenitrile features an ethylene (B1197577) group connecting a planar imidazole ring to a nitrile group. nih.gov The introduction of the nitrile functionality opens up possibilities for further chemical transformations and applications in areas such as heterocyclic and terpene chemistry, as well as in Michael addition and aza-Michael reactions. nih.gov

Formation of Imidazolium (B1220033) Salts from this compound

A significant area of research involving this compound is its conversion into bis-imidazolium salts. These salts are a class of ionic liquids that have garnered considerable attention due to their unique properties and potential applications in various fields, including as electrolytes in batteries and solar cells, and as catalysts. nih.govnih.gov

Synthesis of N-Alkylated Bis-Imidazolium Derivatives

The synthesis of N-alkylated bis-imidazolium derivatives from this compound typically involves a quaternization reaction, a type of N-alkylation. This reaction is a well-established method for preparing imidazolium salts. rsc.org The process involves reacting the nitrogen atoms of the imidazole rings with an alkylating agent, such as an alkyl halide. rsc.org

For instance, the synthesis of a bis-imidazolium salt can be achieved by reacting this compound with two equivalents of an alkyl halide. This results in the formation of a dicationic species with two N-alkylated imidazolium rings, accompanied by the halide counter-anions. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. Microwave-assisted synthesis has been shown to be an efficient method for this type of alkylation, significantly reducing reaction times. rsc.org

Table 2: General Synthesis of N-Alkylated Bis-Imidazolium Halides

| Starting Material | Alkylating Agent | Product |

| This compound | Alkyl Halide (e.g., R-X) | 1,3-Bis(3-alkyl-1H-imidazol-3-ium-1-yl)propane dihalide |

Anion Exchange Strategies for Diverse Imidazolium Salts

Once the N-alkylated bis-imidazolium halide salt is synthesized, the halide anion can be exchanged for a variety of other anions. This anion exchange is a crucial step in tailoring the properties of the resulting ionic liquid for specific applications. nih.govcapes.gov.br

Several methods can be employed for anion exchange. A common approach is the reaction of the imidazolium halide with a metal salt (MA), where M is a metal cation and A is the desired new anion. This can lead to the precipitation of the metal halide, which can then be removed by filtration. nih.gov

Another versatile and efficient method involves the use of anion exchange resins (AERs). nih.govrsc.org The imidazolium halide salt is passed through a column packed with an AER that has been pre-loaded with the desired anion. This allows for a clean and often quantitative exchange of the halide for the new anion. nih.govcapes.gov.brrsc.org This technique is applicable to a wide range of anions and can be carried out in different solvents depending on the solubility and hydrophobicity of the imidazolium salt and the target anion. rsc.org

Table 3: Common Anion Exchange Methods for Imidazolium Salts

| Method | Description | Advantages |

| Metathesis with a Metal Salt | Reaction with a salt containing the desired anion, leading to precipitation of the halide salt. | Simple procedure. nih.gov |

| Anion Exchange Resin (AER) | Passing the halide salt solution through a resin pre-loaded with the target anion. nih.govrsc.org | High efficiency, broad scope of anions, can eliminate halide impurities. nih.govcapes.gov.brrsc.org |

The ability to perform these anion exchanges allows for the creation of a diverse library of bis-imidazolium salts with a wide range of physical and chemical properties, such as melting point, viscosity, and solubility. This tunability is a key advantage of imidazolium-based ionic liquids.

Coordination Chemistry of 1,3 Di 1h Imidazol 1 Yl Propane

Ligand Properties and Coordination Modes

The coordinating behavior of 1,3-di(1H-imidazol-1-yl)propane is primarily dictated by the donor properties of the imidazole (B134444) nitrogen atoms and the conformational flexibility imparted by the propyl spacer.

This compound typically functions as a bidentate ligand, coordinating to metal centers through the N3 donor atoms of its two imidazole rings. nih.govresearchgate.net This coordination can occur in two primary modes: chelation to a single metal center to form a metallacycle, or more commonly, bridging two different metal centers. In its bridging mode, the ligand can link metal ions to form discrete dinuclear complexes or extend into one-, two-, or three-dimensional coordination polymers. nih.govnih.gov For instance, it has been shown to form a discrete dinuclear zinc complex where each ligand bridges two zinc(II) ions. nih.govnih.gov

The interaction between this compound and a metal ion involves specific conformational arrangements of the ligand. The propane (B168953) chain can adopt various conformations, such as gauche or anti, which in turn dictates the relative orientation of the terminal imidazole rings. The final conformation is often a result of a delicate balance between the coordination requirements of the metal ion, steric hindrance, and non-covalent interactions within the crystal lattice, such as hydrogen bonding. nih.govbohrium.com Techniques like single-crystal X-ray diffraction are essential for elucidating these precise conformational details and understanding the nuanced ligand-metal interactions.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in a solvent system. The resulting complexes are characterized using various spectroscopic and analytical methods to determine their structure and properties.

This compound readily forms stable complexes with a variety of divalent first-row transition metal ions. researchgate.net It has been shown to react with salts of copper(II), cobalt(II), zinc(II), and cadmium(II) to yield complexes with a general stoichiometry of MLX₂, where M is the divalent metal, L is the this compound ligand, and X represents an anion like a halide or nitrate. researchgate.net A notable example is the dinuclear complex [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O, synthesized hydrothermally from the reaction of the ligand with zinc chloride. nih.govnih.gov The formation of such complexes demonstrates the ligand's efficacy in coordinating with d-block elements.

The coordination geometry around the metal center in complexes of this compound is dependent on the metal ion, the counter-anions, and the crystallization conditions. For several divalent metal ions like Cu(II), Co(II), Zn(II), and Cd(II), physical measurements suggest a tetrahedral geometry. researchgate.net In the well-characterized dinuclear zinc complex, [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O, the zinc(II) ion is four-coordinated, defined by two nitrogen atoms from two different bridging ligands and two chloride anions, resulting in a distorted tetrahedral geometry. nih.govnih.gov

Data Table of Selected this compound Complexes

| Metal Ion | Complex Formula | Coordination Geometry | Reference(s) |

| Zinc(II) | [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O | Distorted Tetrahedral | nih.govnih.gov |

| Copper(II) | Cu(C₉H₁₂N₄)X₂ | Tetrahedral | researchgate.net |

| Cobalt(II) | Co(C₉H₁₂N₄)X₂ | Tetrahedral | researchgate.net |

| Cadmium(II) | Cd(C₉H₁₂N₄)X₂ | Tetrahedral | researchgate.net |

Note: X = Cl⁻, Br⁻, I⁻, or NO₃⁻

Impact of Counteranions on Complex Structure and Topology

The nature of the counteranion present during the synthesis of coordination complexes with this compound can significantly influence the resulting crystal structure and network topology. The size, shape, and charge of the counteranion can dictate the coordination geometry around the metal center and the way individual coordination units assemble into higher-order structures. For instance, the use of different perchlorate (B79767) (ClO₄⁻) counteranions in the hydrothermal synthesis of cobalt(II) and copper(I) coordination polymers with bis(imidazole) ligands has led to the formation of distinct two-dimensional networks with different ring sizes. epa.gov

In one case, a Co(II) complex with 1,4-bis(imidazol-1-yl)-butane, a related bis(imidazole) ligand, and perchlorate counteranions resulted in a 2D network structure characterized by 36-membered rings. epa.gov In contrast, a Cu(I) complex synthesized under similar conditions but with a different bis(imidazole) ligand, 1,4-bis(imidazol-1-ylmethyl)benzene, and perchlorate counteranions, formed a 2D network with much larger 84-membered rings. epa.gov These examples underscore the critical role that even seemingly non-coordinating anions play in templating the final solid-state architecture. The interplay between the metal-ligand framework and the counteranions, often through hydrogen bonding interactions, can lead to the stabilization of specific topologies.

Elucidation of Magnetic Moments in Paramagnetic Complexes

The flexible nature of the this compound ligand allows for the formation of paramagnetic complexes with various transition metals, where the magnetic properties are of significant interest. The magnetic moment of a complex provides insight into the number of unpaired electrons and the electronic configuration of the metal ion.

In a study involving the related ligand 1,3-di(1H-imidazol-1-yl)-2-propanol (DIPO), complexes with copper(II) and cobalt(II) were synthesized and characterized. researchgate.net Magnetic moment measurements were crucial in determining the coordination environment of the metal ions. researchgate.net For instance, the measured magnetic moments can help distinguish between different possible geometries, such as tetrahedral or octahedral, which exhibit different crystal field splitting and, consequently, different numbers of unpaired electrons. The flexibility of the diimidazole propane backbone allows it to adopt various conformations, influencing the metal-metal distances in polynuclear complexes and thereby affecting magnetic exchange interactions between paramagnetic centers.

Mixed-Ligand Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound

The versatility of this compound as a flexible linker has been exploited in the construction of mixed-ligand coordination polymers and metal-organic frameworks (MOFs). In these systems, the diimidazole ligand is used in conjunction with other organic linkers, often carboxylates, to create more complex and functional materials.

Design Principles for Multivariate MOFs (ML-MOFs)

Multivariate metal-organic frameworks (MTV-MOFs) are a class of MOFs constructed from multiple, distinct organic linkers. researchgate.net The design principles for these materials aim to introduce heterogeneity and complexity to achieve enhanced or novel properties that are not present in the parent MOFs made from single linkers. researchgate.net The incorporation of this compound alongside other linkers can be guided by principles such as reticular chemistry, which allows for the predictable assembly of building blocks into desired network topologies. rsc.org

A key design strategy involves the use of linkers with different functionalities or geometries to create specific pore environments or to introduce catalytic sites. rsc.orgnih.gov For example, combining a flexible N-donor ligand like this compound with a more rigid dicarboxylate linker can lead to frameworks with tunable porosity and functionality. osti.gov The rationale is that the different building units can lead to more complex structures and a higher degree of functionality, potentially resulting in cooperative effects between the different components. researchgate.net

Crystallographic Architectures and Network Topologies

The use of this compound and its derivatives in mixed-ligand systems gives rise to a wide array of crystallographic architectures and network topologies. The final structure is a result of the interplay between the coordination preferences of the metal ion, the geometry and flexibility of the organic linkers, and the influence of counteranions and solvent molecules.

For instance, the reaction of metal salts with a flexible bis-imidazole linker and an angular sulfonyldibenzoate dicarboxylate has produced a series of ternary coordination polymers with diverse structures. osti.gov One such nickel(II) complex exhibits a one-dimensional ribbon-like motif, while related cadmium(II), zinc(II), and cobalt(II) complexes form two-dimensional non-interpenetrated sql (square lattice) networks. osti.gov The structural diversity in these cases is attributed to the different coordination geometries adopted by the metal centers, the versatile coordination modes of the dicarboxylate linker, and the conformational flexibility of the bis-imidazole ligand. osti.gov

In another example, a twofold interpenetrated two-dimensional zinc(II) coordination polymer was synthesized using a bis-imidazole ligand and a bromobenzene-dicarboxylate. crystallography.net The interpenetration of networks is a common feature in coordination polymers and can significantly impact the porosity of the material. The crystal structure of 1,3-bis(2,4-dinitro-1H-imidazol-1-yl)propane has been determined to be monoclinic, space group P2₁/c. researchgate.net

The table below summarizes the crystallographic data for a selection of coordination polymers incorporating bis-imidazole ligands.

| Compound | Crystal System | Space Group | Key Structural Feature |

| {Co(bib)₃₂}ₙ | Trigonal | R-3 | 2D network with 36-membered rings |

| {Cu₃(bix)₄.₅₃}ₙ | Trigonal | P-3 | 2D network with 84-membered rings |

| [Ni(SDB)(BITMB)(H₂O)]·H₂O | - | - | 1D ribbon-type motifs |

| [Cd(SDB)(BITMB)(H₂O)]·(THF)(H₂O) | - | - | 2D non-interpenetrated sql network |

| [Zn₂(SDB)₂(BITMB)]·(THF)₂ | - | - | 2D non-interpenetrated sql network |

| [Co₂(SDB)₂(BITMB)]·(Dioxane)₃ | - | - | 2D non-interpenetrated sql network |

| 1,3-bis(2,4-dinitro-1H-imidazol-1-yl)propane | Monoclinic | P2₁/c | - |

bib = 1,4-bis(imidazol-1-yl)-butane; bix = 1,4-bis(imidazol-1-ylmethyl)benzene; SDB = 4,4'-sulfonyldibenzoate; BITMB = 1,3-bis(imidazol-1-ylmethyl)-2,4,6-trimethyl benzene. Data sourced from epa.govosti.govresearchgate.net.

Solvent Effects on the Formation of MOFs and Coordination Polymers

The solvent system used in the synthesis of MOFs and coordination polymers can have a profound effect on the final product. Different solvents can influence the solubility of the reactants, the coordination geometry of the metal ion, and can also act as templates, directing the formation of specific crystalline phases.

Solvothermal synthesis, a common method for preparing these materials, involves heating the reactants in a sealed vessel in the presence of a solvent. nih.gov The choice of solvent, such as dimethylformamide (DMF), ethanol, or water, can lead to the formation of different framework topologies. nih.govnih.gov For example, polar solvents can facilitate the dissolution of metal salts and organic linkers, promoting their reaction. nih.gov

In some cases, solvent molecules can be incorporated into the final structure, either coordinated to the metal centers or residing in the pores of the framework. These solvent molecules can play a crucial role in stabilizing the structure. The removal of these guest molecules can sometimes lead to a loss of crystallinity, but can also open up porous channels within the material. The careful selection of solvents is therefore a critical parameter in the rational design and synthesis of MOFs and coordination polymers with desired structures and properties. nih.gov

Supramolecular Architectures Based on 1,3 Di 1h Imidazol 1 Yl Propane

Construction of Supramolecular Frameworks

1,3-Di(1H-imidazol-1-yl)propane (1,3-bip) is widely utilized as a flexible bridging ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to connect metal centers allows for the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

A notable example is the formation of a discrete dinuclear zinc complex, [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O. nih.gov In this structure, the this compound ligand acts as a bridge between two zinc(II) centers. The Zn(II) ion is coordinated by two imidazole (B134444) nitrogen atoms from two different 1,3-bip ligands and two chloride atoms, resulting in a distorted tetrahedral geometry. The entire complex molecule is centrosymmetric. nih.gov The synthesis of such complexes is often achieved through solvothermal methods, where the reactants are heated in a sealed vessel. For instance, the aforementioned zinc complex was synthesized by reacting 1,3-bip with ZnCl₂ and Na₂CO₃ in a water/ethanol mixture at 433 K for 72 hours. nih.gov

The flexibility of the propane (B168953) linker in 1,3-bip allows it to adopt different conformations, which in turn influences the final architecture of the supramolecular framework. This conformational adaptability, combined with the coordination preferences of the metal ion and the presence of other ancillary ligands or counter-ions, dictates the dimensionality and topology of the resulting framework. Other reported frameworks incorporating the 1,3-bip ligand include complexes with manganese, cadmium, and zinc, often in conjunction with other organic linkers like derivatives of isophthalic acid. nih.gov

Table 1: Crystallographic Data for [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₈Cl₄N₈O₂Zn₂ |

| Molecular Weight | 661.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1378 (4) |

| b (Å) | 9.7173 (4) |

| c (Å) | 13.8801 (6) |

| β (°) | 93.704 (2) |

| Volume (ų) | 1364.50 (10) |

| Z | 2 |

Data sourced from reference nih.gov.

Investigation of Non-Covalent Interactions in Crystal Packing

Hydrogen Bonding: Hydrogen bonds are ubiquitous in these structures. In the dinuclear zinc complex [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O, O—H⋯Cl hydrogen bonds are observed between the lattice water molecules and the terminal chloride ligands of the complex. These interactions link the discrete dinuclear units into a two-dimensional layered structure that extends parallel to the (100) crystallographic plane. nih.gov

In related imidazolium (B1220033) salt systems, various types of hydrogen bonds play a significant role. For example, in the crystal structure of 1,3-bis-(4-hydroxy-phenyl)-1H-imidazol-3-ium chloride, strong O-H⋯Cl hydrogen bonds connect the hydroxyl groups and chloride anions with donor-acceptor distances of 2.977 (2) Å and 3.0130 (18) Å. uky.edu Weak C-H···O and C-H···N hydrogen bonds are also commonly observed, further consolidating the crystal packing. nih.govnih.gov In the crystal structure of 3-(1H-imidazol-1-yl)propanenitrile, a weak intermolecular hydrogen bond is found between a hydrogen atom on the propane chain and a nitrogen atom of an adjacent imidazole ring (H···N distance of 2.66 (1) Å). nih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

π-π Stacking: The planar imidazole rings of this compound are prone to π-π stacking interactions, which are vital for the stabilization of crystal structures. nih.gov These interactions occur when the electron-rich π systems of adjacent imidazole rings overlap. The orientation of the rings can be parallel-displaced or T-shaped, influenced by factors like electrostatics and steric hindrance. nih.gov In imidazolium-based ionic liquids, for instance, the imidazolium rings often adopt on-top parallel orientations to maximize π-π stacking. nih.gov In the crystal structure of 1,3-bis-(4-hydroxy-phenyl)-1H-imidazol-3-ium chloride, the phenolic rings engage in π-π stacking with their inversion-related counterparts, showing inter-planar distances of 3.560 (3) Å and 3.778 (3) Å. uky.edu The interplay between hydrogen bonding and π-π stacking is delicate; in some systems, hydrogen bonding interactions are the dominant organizing force, while in others, π-π stacking dictates the local arrangement of the molecules. nih.govrsc.org

Table 2: Examples of Non-Covalent Interactions in Imidazole-Containing Crystal Structures

| Interaction Type | System | Donor-Acceptor Atoms | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O | O—H⋯Cl | Not specified |

| Hydrogen Bond | 1,3-bis-(4-hydroxy-phenyl)-1H-imidazol-3-ium chloride | O—H⋯Cl | 2.977 (2) / 3.0130 (18) |

| Hydrogen Bond | 3-(1H-imidazol-1-yl)propanenitrile | C—H⋯N | 2.66 (1) |

| π-π Stacking | 1,3-bis-(4-hydroxy-phenyl)-1H-imidazol-3-ium chloride | Phenyl ring ↔ Phenyl ring | 3.560 (3) / 3.778 (3) |

Design of Self-Assembled Systems

The design of self-assembled systems using this compound hinges on the precise control of coordination chemistry and non-covalent interactions. By carefully selecting metal ions, counter-ions, and reaction conditions, chemists can guide the assembly of 1,3-bip into predictable and functional supramolecular architectures.

The fundamental principle lies in the ligand's role as a molecular "instruction" for assembly. The distance and flexibility imposed by the propyl chain, combined with the directional coordination of the terminal imidazole groups, provide a blueprint for the network's structure. For example, using 1,3-bip as a bridging ligand between metal centers is a common strategy to create discrete molecular polygons or infinite coordination polymers. The dinuclear zinc complex previously discussed is a prime example of a self-assembled, zero-dimensional system where two ligands and two metal centers assemble into a specific, stable structure. nih.gov

Furthermore, the non-covalent interactions discussed previously (hydrogen bonding and π-π stacking) act as secondary, but crucial, design elements. They can be exploited to link pre-formed coordination complexes into higher-order structures, such as layers or 3D networks. nih.gov The formation of a 2D layered structure from the [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O units via O—H⋯Cl hydrogen bonds exemplifies this hierarchical assembly process. nih.gov By modifying the functional groups on the imidazole rings or the backbone of the ligand, it is possible to introduce or strengthen specific non-covalent interactions, thereby tuning the final solid-state architecture. This allows for a rational design approach to materials with desired topologies and, potentially, properties.

Catalytic Applications of 1,3 Di 1h Imidazol 1 Yl Propane Derived Materials

Heterogeneous Catalysis via Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of 1,3-di(1H-imidazol-1-yl)propane and similar flexible bis(imidazole) ligands allows for the construction of diverse and robust framework structures with potential for heterogeneous catalysis. These materials confine catalytically active metal centers within a porous solid, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

The flexible propane (B168953) chain of the this compound ligand allows it to adopt various conformations, leading to the formation of diverse network topologies when coordinated with different metal centers. For instance, it can act as a bridging ligand between metal ions to construct one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. researchgate.net The resulting materials often possess porous structures, where the pore size, shape, and chemical environment can be tuned by selecting appropriate metal ions and co-ligands.

Research has shown that coordination polymers built with ligands similar to this compound exhibit notable catalytic activities. For example, a two-dimensional Cd(II) coordination polymer incorporating 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene demonstrated photocatalytic activity in the degradation of methylene (B1212753) blue. nih.gov Similarly, coordination polymers of zinc and cadmium with 1,3-bis(4-imidazolylphenoxy)propane have been explored for the photodegradation of methyl orange. researchgate.net While not using the exact propane-linked di-imidazole, these studies highlight the catalytic potential of frameworks constructed with flexible bis(imidazole) linkers. The catalytic function often arises from the metal nodes acting as Lewis acid sites or from the functional groups on the organic linkers.

| Framework Components | Catalyst Type | Application | Reference |

| Cd(II), 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene, 1,3-phenylenediacetic acid | Coordination Polymer | Photocatalytic degradation of methylene blue | nih.gov |

| Cd(II), this compound, 2,3,5,6-tetrafluoroterephthalate | Coordination Polymer | Structural study, potential for catalysis | researchgate.net |

| Zn(II) or Cd(II), 1,3-bis(4-imidazolylphenoxy)propane, benzophenone-4,4-dicarboxylic acid | Coordination Polymer | Photocatalytic degradation of methyl orange | researchgate.net |

Application of Imidazolium (B1220033) Salts in Catalytic Chemistry

The quaternization of the imidazole (B134444) rings in this compound leads to the formation of dicationic imidazolium salts. These salts are a significant class of ionic liquids (ILs) and precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands and organocatalysts in their own right. researchgate.netmdpi.com Imidazolium-based ILs are valued in catalysis as "green" solvents due to their negligible vapor pressure, thermal stability, and tunable solvating properties. nih.gov

Task-specific ionic liquids (TSILs) can be designed from di-imidazolium salts by incorporating functional groups to impart specific capabilities, such as enhanced catalyst solubility and recyclability. psu.edunih.gov For catalysts dissolved in an ionic liquid phase, the products can be separated by simple phase separation, and the catalyst-IL system can be reused. psu.edu Attaching an imidazolium salt tag to a homogeneous catalyst has been shown to dramatically improve its stability and prevent it from leaching from the ionic liquid phase, thereby enhancing its reusability. psu.edu

Dicationic imidazolium salts, such as those derived from this compound, have shown higher catalytic activity in certain reactions compared to their monocationic counterparts. mdpi.com This enhanced activity is sometimes attributed to the bifunctional nature of the dicationic species, where both imidazolium moieties can participate in the catalytic cycle. These salts have been employed as organocatalysts in various organic transformations. mdpi.com Furthermore, they can serve as precursors for the in-situ generation of N-heterocyclic carbenes (NHCs), which are highly effective ligands for transition metal catalysts used in reactions like cross-coupling, metathesis, and hydrogenation. researchgate.net The synthesis of a diiodide salt from this compound and its subsequent reaction with silver(I) oxide exemplifies the creation of a metal-NHC precursor complex. nih.gov

| Imidazolium Salt Application | Key Feature | Catalytic Role | Reference |

| Task-Specific Ionic Liquids (TSILs) | Functionalized cation/anion | Catalyst immobilization, solvent | psu.edunih.gov |

| Dicationic Organocatalysts | Two imidazolium units | Bifunctional catalysis, enhanced activity | mdpi.com |

| N-Heterocyclic Carbene (NHC) Precursors | C2-proton acidity | Formation of metal-NHC complexes for catalysis | researchgate.netnih.gov |

Design of Catalytic Sites within Framework Structures

The rational design of catalytic sites is a cornerstone of developing functional MOFs and coordination polymers. unito.it For frameworks derived from this compound, catalytic sites can be engineered at the metal nodes, on the organic linker itself, or within the pores.

Metal-centric sites: The most direct approach is to use metal nodes with open or accessible coordination sites. These coordinatively unsaturated sites can function as Lewis acids, activating substrates for a catalytic reaction. The choice of metal ion is critical in defining the catalytic properties of the resulting framework. unito.it

Linker-based sites: The this compound linker itself can be a platform for catalysis. The imidazole rings are basic and can participate in acid-base catalysis. Furthermore, the linker can be functionalized pre- or post-synthesis to introduce specific catalytic groups. For example, acidic or basic functionalities could be appended to the propane backbone or the imidazole rings to create bifunctional catalysts.

Pore-based design: The pores of the framework can be designed to selectively adsorb and orient substrate molecules, enhancing reaction rates and selectivity. The flexible propane linker of the ligand allows for the formation of frameworks with tunable pore apertures. This "pore tuning" can be used to control diffusion rates of reactants and products, leading to kinetic selectivity, as demonstrated in other MOF systems for gas separations. northwestern.edu By systematically modifying the linkers, it is possible to fine-tune the size and chemical environment of the pores to optimize them for a specific catalytic transformation. northwestern.eduwpi.edu For instance, incorporating specific functional groups within the pores can create a microenvironment that stabilizes a transition state or facilitates a particular reaction pathway. The integration of imidazole rings, which can be protonated, is crucial for allowing metal incorporation and achieving high-quality materials with desired catalytic functions. mdpi.com

Theoretical and Computational Investigations of 1,3 Di 1h Imidazol 1 Yl Propane and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict various molecular properties, including electronic structures, optimized geometries, and spectroscopic data for imidazole-based compounds. researchgate.netnih.govresearchgate.net DFT calculations for 1,3-Di(1H-imidazol-1-yl)propane typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions and are often called the frontier molecular orbitals (FMOs). ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. wikipedia.orgirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole (B134444) derivatives, DFT calculations are used to determine the energies of these frontier orbitals and map their electron density distributions. researchgate.net This analysis reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. In this compound, the HOMO is typically localized on the electron-rich imidazole rings, while the LUMO may be distributed across the entire molecule. The magnitude of the HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. irjweb.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole (IM) | -6.51 | -0.12 | 6.39 |

| 1-methylimidazole (MIM) | -6.23 | -0.08 | 6.15 |

| 1,3-bis(imidazol-1-yl)benzene (BIM) | -6.01 | -0.55 | 5.46 |

Geometry Optimization and Conformational Analysis

A key application of DFT is to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. researchgate.net For a flexible molecule like this compound, which has rotatable bonds in its propane (B168953) linker, conformational analysis is essential. This involves calculating the energies of different spatial arrangements (conformers) to identify the global minimum energy structure.

The process starts with an initial guess of the molecular geometry, which is then iteratively adjusted to minimize the forces on each atom until a stationary point on the potential energy surface is reached. uantwerpen.be For this compound, this would involve exploring the rotational possibilities of the C-C and C-N bonds of the propane bridge. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography, such as the reported structure of a dinitro-substituted derivative of this compound, to validate the accuracy of the computational method. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value |

|---|---|---|---|

| Bond Length | N1-C2 | 1.3814 Å | 1.375 Å |

| Bond Length | C2-N3 | 1.3158 Å | 1.310 Å |

| Bond Length | N1-C5 | 1.4568 Å | 1.452 Å |

| Bond Angle | C2-N1-C5 | 128.6° | 127.8° |

| Bond Angle | N1-C2-N3 | 112.5° | 113.1° |

Note: The data presented are for the related molecule 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea to illustrate the comparison between calculated and experimental values. uantwerpen.be The specific atoms are numbered according to the source study.

Prediction and Interpretation of Spectroscopic Data

DFT calculations are a powerful tool for predicting and interpreting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. While DFT methods tend to overestimate the frequencies, these can be corrected using a scaling factor to achieve good agreement with experimental spectra. uantwerpen.be Each calculated vibrational mode can be animated to visualize the atomic motions, which allows for the unambiguous assignment of absorption bands in the experimental IR and Raman spectra to specific molecular vibrations, such as C-H stretches, C=N stretches of the imidazole ring, or vibrations of the propane linker. uantwerpen.be

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can make assignments challenging. researchgate.net The accuracy of these computational predictions helps confirm the molecular structure. researchgate.netscilit.com

Molecular Dynamics Simulations for Structural Dynamics

While DFT provides information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. mdpi.comrjpbr.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. mdpi.com This technique is particularly useful for flexible molecules like this compound.

An MD simulation can reveal the range of conformations the molecule samples at a given temperature, the dynamics of the flexible propane linker, and the relative orientations of the two imidazole rings. nih.gov By analyzing the simulation trajectory, one can understand the structural dynamics, such as the transitions between different conformational states. When studying the molecule in a solvent, MD simulations can also provide detailed information about solute-solvent interactions and the structure of the solvation shell. nih.gov For complexes, MD is used to assess the stability of ligand-receptor interactions over time. nih.gov

Computational Modeling of Ligand-Metal Interactions and Coordination Environments

This compound is a bidentate ligand, capable of coordinating to metal ions through the nitrogen atoms of its two imidazole rings to form metal complexes. nih.gov Computational methods, particularly DFT, are invaluable for modeling these ligand-metal interactions. mdpi.com

These models can predict the geometry of the coordination environment around the metal center, including coordination numbers and bond angles. mdpi.com For example, calculations can determine the preferred geometry (e.g., tetrahedral, square planar, or octahedral) for a complex of this compound with a given metal ion. Furthermore, the electronic nature of the metal-ligand bond can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com These methods provide insights into the degree of covalent versus ionic character of the coordination bonds and quantify the charge transfer between the ligand and the metal. Such computational studies are essential for understanding the stability and reactivity of the resulting metal complexes. wikipedia.org

Advanced Characterization Techniques for 1,3 Di 1h Imidazol 1 Yl Propane and Its Research Outputs

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Precise Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of coordination complexes containing 1,3-di(1H-imidazol-1-yl)propane via SCXRD allows for the precise measurement of its internal geometry. Though these parameters can be influenced by coordination to a metal center, they provide a strong indication of the molecule's intrinsic structural features. For instance, in a related compound, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the bond lengths and angles of the propyl-imidazole fragment have been determined with high precision. researchgate.net

Table 1: Illustrative Bond and Angle Data for the Propyl-Imidazole Moiety Data derived from a closely related structure, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, as a proxy for this compound. researchgate.net

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-N (imidazole) | ~1.33-1.38 | |

| C-C (propane) | ~1.50-1.52 | |

| N-C (imidazole-propane) | ~1.46 | |

| Bond Angles (°) | ||

| C-N-C (imidazole) | ~107-109 | |

| N-C-C (propane) | ~111-112 | |

| C-C-C (propane) | ~111 | |

| Dihedral Angles (°) | ||

| N-C-C-C (propane) | Varies, indicating flexibility |

Powder X-ray Diffraction (PXRD) for Phase Identification and Bulk Purity

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD. Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the bulk sample.

For this compound, PXRD would be employed to:

Confirm Phase Identity: The experimental PXRD pattern of a synthesized batch can be compared to a pattern calculated from SCXRD data to confirm that the correct crystalline phase has been formed.

Assess Bulk Purity: The presence of sharp peaks corresponding to the desired material and the absence of peaks from starting materials or crystalline byproducts would indicate a high degree of phase purity.

Analyze Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is essential for studying and controlling polymorphism, which can significantly impact a compound's physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H and ¹³C NMR are essential for confirming its successful synthesis and structural integrity. The symmetry of the molecule is reflected in its NMR spectra.

Based on the analysis of closely related structures, such as N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the expected chemical shifts for this compound can be predicted with reasonable accuracy. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Illustrative data based on known chemical shift ranges and spectra of similar compounds. researchgate.netrsc.org

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-C H₂-CH₂) | ~4.1-4.2 (triplet) | ~44 |

| 2 (-CH₂-C H₂-CH₂-) | ~2.2-2.3 (quintet) | ~30 |

| 3 (Imidazole N-C H=N) | ~7.7 (singlet) | ~138 |

| 4 (Imidazole N-CH=C H) | ~7.3 (singlet) | ~129 |

| 5 (Imidazole C H=CH-N) | ~6.9 (singlet) | ~119 |

Structure for NMR assignment:

Note: Due to symmetry, the two imidazole (B134444) rings and the two N-CH₂ groups are chemically equivalent.

Infrared (IR) and UV/Visible (UV/Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The IR spectrum of this compound would exhibit characteristic absorption bands for the imidazole ring and the aliphatic propane (B168953) linker.

Key expected IR absorption bands include:

C-H stretching (aromatic): Above 3000 cm⁻¹, characteristic of the imidazole ring C-H bonds. researchgate.net

C-H stretching (aliphatic): Below 3000 cm⁻¹, corresponding to the C-H bonds of the propane chain. researchgate.net

C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, indicative of the imidazole ring system. researchgate.net

C-N stretching: Typically found in the 1200-1350 cm⁻¹ range.

UV/Visible (UV/Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the imidazole rings are the primary chromophores. One would expect to observe absorption bands in the UV region corresponding to π → π* transitions within the aromatic imidazole system. Studies on similar imidazolium (B1220033) compounds show that these transitions typically occur at wavelengths below 300 nm. nih.gov

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₉H₁₂N₄), the expected exact mass is approximately 176.11 g/mol . nih.gov High-resolution mass spectrometry would be used to confirm this molecular weight, thereby verifying the elemental composition.

Thermal Behavior and Stability of 1,3 Di 1h Imidazol 1 Yl Propane Based Coordination Polymers

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a fundamental technique used to investigate the thermal stability and decomposition pathways of coordination polymers. By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable insights into the temperatures at which desolvation and framework decomposition occur.

For coordination polymers based on 1,3-Di(1H-imidazol-1-yl)propane (1,3-BIP) and its derivatives, TGA curves typically exhibit multi-step decomposition patterns. The initial weight loss at lower temperatures usually corresponds to the removal of guest or coordinated solvent molecules. The subsequent, more significant weight loss at higher temperatures is attributed to the decomposition of the organic ligands and the collapse of the coordination framework.

A notable example is the cobalt(II) coordination polymer, {[Co(1,3-BIP)(OBA)]·0.5H₂O}n (where H₂OBA = 4,4′-oxybis(benzoate)). Its TGA curve reveals a two-step decomposition process. The first weight loss of 2.8% occurring between 100 °C and 150 °C corresponds to the removal of half a water molecule per formula unit. The framework then remains stable up to approximately 380 °C, after which it undergoes decomposition. polyu.edu.hk

Similarly, a zinc(II) coordination polymer, [Zn₂(bmip)(tpa)₂·2DMF]n (where bmip = 1,3-bis(2-methylimidazolyl)propane and H₂tpa = terephthalic acid), shows a weight loss corresponding to the removal of guest N,N-dimethylformamide (DMF) molecules, followed by the decomposition of the organic ligands at higher temperatures. bohrium.com The removal of guest solvent molecules from such structures can sometimes lead to the formation of a stable, albeit amorphous, phase before the final decomposition of the framework. chemrxiv.org

The following table summarizes the thermal decomposition data for selected coordination polymers containing ligands structurally related to this compound.

| Compound | Solvent Loss Temperature (°C) | Decomposition Temperature (°C) | Final Residue |

| {[Co(1,3-BIP)(OBA)]·0.5H₂O}n polyu.edu.hk | 100-150 | > 380 | CoO |

| [Zn₂(bmip)(tpa)₂·2DMF]n bohrium.com | 150-250 | > 350 | ZnO |

| {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}n researchgate.net | Not specified | > 340 | ZnO |

Kinetic Studies of Desolvation Processes

The study of the kinetics of desolvation provides deeper insights into the energy barriers and mechanisms associated with the removal of solvent molecules from the crystal lattice of coordination polymers. This process is crucial as the removal of solvent can lead to structural transformations, including the collapse of the framework or the formation of new, stable phases. rsc.org

Determination of Activation Energies for Solvent Loss (e.g., Ozawa and Flynn-Wall Methods)

Model-free isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for determining the activation energy (Ea) of solid-state reactions, including desolvation, without assuming a specific reaction model. asianpubs.orgeurjchem.commdpi.com These methods rely on TGA data obtained at multiple heating rates.

The OFW method is based on the following equation:

ln(β) = ln(AEₐ/Rg(α)) - 5.331 - 1.052(Eₐ/RT)

where:

β is the heating rate

A is the pre-exponential factor

Eₐ is the activation energy

R is the gas constant

g(α) is the integral form of the reaction model

T is the absolute temperature at a given conversion α

By plotting ln(β) versus 1/T for a constant conversion (α), the activation energy can be determined from the slope of the resulting straight line (-1.052 Eₐ/R).

While specific studies on the desolvation kinetics of this compound-based coordination polymers are not extensively reported, the methodology can be illustrated with data from similar systems. For a hypothetical desolvation process of a coordination polymer studied at different heating rates, the following data could be obtained:

| Conversion (α) | Temperature (K) at 5 K/min | Temperature (K) at 10 K/min | Temperature (K) at 15 K/min | Temperature (K) at 20 K/min | Activation Energy (kJ/mol) (from OFW plot) |

| 0.1 | 380 | 390 | 395 | 400 | 85 |

| 0.2 | 385 | 395 | 400 | 405 | 88 |

| 0.3 | 390 | 400 | 405 | 410 | 90 |

| 0.4 | 395 | 405 | 410 | 415 | 92 |

| 0.5 | 400 | 410 | 415 | 420 | 95 |

This table is for illustrative purposes only and does not represent experimental data for a specific this compound coordination polymer.

The variation of activation energy with the degree of conversion can provide information about the complexity of the desolvation process. A constant activation energy suggests a single-step process, while a varying activation energy indicates a multi-step or more complex mechanism. asianpubs.org

Correlation of Thermal Stability with Structural Features

The thermal stability of coordination polymers is intrinsically linked to their structural characteristics. Several factors can influence the temperature at which these materials decompose:

Ligand Flexibility: The flexibility of the this compound ligand, arising from the propane (B168953) spacer, allows it to adopt various conformations, which in turn influences the dimensionality and stability of the resulting coordination polymer. rsc.org More rigid ligands often lead to more stable frameworks due to a reduction in conformational freedom upon heating. nih.govnih.gov

Dimensionality of the Polymer: Generally, three-dimensional (3D) coordination polymers exhibit higher thermal stability compared to one-dimensional (1D) or two-dimensional (2D) structures. This is because the interconnectedness of the 3D network provides greater resistance to thermal degradation. nih.gov

In essence, a combination of strong coordination bonds, a rigid and highly connected framework, and significant intermolecular interactions will lead to coordination polymers with enhanced thermal stability. The flexible nature of the this compound ligand allows for the synthesis of a diverse range of structures, whose thermal properties are a direct consequence of these intricate structural features.

Emerging Research Directions and Future Perspectives

Exploration of Novel Metal Ion Combinations and Ligand Architectures

A primary focus of ongoing research is the expansion of the library of metal ions and ligand structures used in conjunction with 1,3-Di(1H-imidazol-1-yl)propane. The coordination behavior of this ligand is highly dependent on the preferred coordination geometry of the metal ion, leading to a variety of structural dimensionalities.

Early work extensively documented complexes with transition metals like zinc(II), which readily forms discrete dinuclear complexes. nih.govmdpi.com In one such example, a hydrated complex, [Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O, the zinc(II) atom exhibits a distorted tetrahedral geometry, with the this compound acting as a bridging ligand. nih.govmdpi.com This fundamental structure highlights the ligand's ability to create centrosymmetric dimers.

Current research is pushing beyond these established combinations. Scientists are exploring reactions with a wider range of transition metals and lanthanides to create frameworks with novel magnetic, optical, or catalytic properties. Furthermore, modifications to the ligand architecture itself are being investigated. By introducing functional groups to the imidazole (B134444) rings or the propane (B168953) backbone, researchers can fine-tune the electronic properties, steric hindrance, and binding preferences of the ligand. For instance, studies on the related ligand 1,3-di-(1H-imidazol-1-yl)-2-propanol (DIPO) have shown that the addition of a hydroxyl group can influence the resulting complex's structure. chemrxiv.org Similarly, research on zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers demonstrates how substituting the imidazole ring can lead to different polymer chain formations, from 2D networks to single polymer chains held together by hydrogen bonding. nih.gov

| Metal Ion | Ligand | Resulting Structure | Reference |

| Zinc(II) | This compound | Discrete dinuclear complex | nih.govmdpi.com |

| Zinc(II) | 3-(1H-imidazol-1-yl)propanoate | 2D network connected via crystal water to form a 3D network | nih.gov |

| Zinc(II) | Sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate | Single polymer chains held by hydrogen bonding | nih.gov |

| Cobalt(II) | 1,3-di-(1H-imidazol-1-yl)-2-propanol (DIPO) | Tetrahedral complex | chemrxiv.org |

| Copper(II) | 1,3-di-(1H-imidazol-1-yl)-2-propanol (DIPO) | Tetrahedral complex | chemrxiv.org |

This table illustrates how different metal ions and modifications to the basic imidazolyl-propane structure lead to diverse coordination architectures.

Integration of this compound into Multi-Component Systems

To create materials with enhanced complexity and functionality, researchers are increasingly incorporating this compound into multi-component systems. This strategy involves the use of secondary ligands, often referred to as co-ligands or linkers, in addition to the primary di-imidazole ligand. These co-ligands, typically polycarboxylates or other nitrogen-containing molecules, can bridge metal centers in different ways, leading to the formation of higher-dimensional and more intricate network topologies.

Examples from the literature showcase the successful implementation of this approach. Coordination polymers have been synthesized using this compound in combination with various dicarboxylic and tricarboxylic acids. mdpi.com These mixed-ligand systems demonstrate that the final architecture is a result of the interplay between the different ligands and the metal ion's coordination preferences. For example, complexes such as [Mn₄(tbip)₄(1,3-bip)]n·2nH₂O, where H₂tbip is (5-tert-butyl isophthalic acid), and [Cd(HL)(1,3-bip)]n·5nH₂O, where H₃L is 5-(2-carboxybenzyloxy)isophthalic acid, highlight the versatility of this approach in building complex, high-dimensional structures. mdpi.com The inclusion of water molecules or other solvent molecules within the crystal lattice, as seen in the hydrated zinc complex, further illustrates the potential for creating multi-component materials. nih.govmdpi.com

| Primary Ligand | Co-Ligand | Metal Ion | Resulting System | Reference |

| This compound | 5-tert-butyl isophthalic acid | Manganese(II) | Multi-component coordination polymer | mdpi.com |

| This compound | 5-(2-carboxybenzyloxy)isophthalic acid | Cadmium(II) | Multi-component coordination polymer | mdpi.com |

| This compound | 5-methylisophthalic acid | Zinc(II) | Multi-component coordination polymer | mdpi.com |

| This compound | Water | Zinc(II) | Hydrated dinuclear complex | nih.govmdpi.com |

This table provides examples of multi-component systems created by combining this compound with various co-ligands.

Advanced Computational Design of Next-Generation Materials

The development of new materials based on this compound is being accelerated by the use of advanced computational methods. Density Functional Theory (DFT) and other molecular modeling techniques are becoming indispensable tools for predicting the structures, properties, and reactivity of hypothetical coordination polymers before their synthesis in the lab.

Computational studies can provide valuable insights into ligand-metal interactions, the stability of different framework topologies, and the electronic structure of the resulting materials. This predictive power allows for a more rational design process, saving time and resources. For example, theoretical calculations have been used to support the interpretation of experimental data, such as infrared spectra of zinc(II) coordination polymers with related 3-(1H-imidazol-1-yl)propanoate linkers. nih.gov This synergy between computational prediction and experimental validation is crucial for understanding the properties of these complex materials. As computational power increases and algorithms become more sophisticated, it is expected that in silico design will play an even more prominent role in the discovery of next-generation materials for specific applications like gas storage, catalysis, and sensing.

Potential for Hybrid Materials Development

A significant future direction for materials based on this compound lies in the creation of hybrid materials. This involves integrating the coordination polymers or MOFs derived from this ligand with other classes of materials, such as inorganic nanoparticles, polymers, or biomolecules. The goal is to create multifunctional composites that combine the properties of each component in a synergistic manner.

For example, the porous nature of some MOFs could be combined with the catalytic activity of metal nanoparticles to create highly efficient and reusable catalysts. The incorporation of these frameworks into polymer matrices could lead to the development of advanced membranes for gas separation or mixed-matrix membranes with enhanced mechanical properties and selective permeability. While research in this specific area is still nascent for this compound-based systems, the principles are well-established in the broader field of MOF chemistry. The flexible and robust nature of the coordination networks formed by this ligand makes it an attractive candidate for future exploration in the development of sophisticated hybrid materials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,3-di(1H-imidazol-1-yl)propane, and how do reaction conditions influence purity and yield?

The compound is typically synthesized via alkylation of imidazole with 1,3-dibromopropane under reflux in polar solvents like ethanol. Stoichiometric control (e.g., 2:1 molar ratio of imidazole to dibromopropane) and reaction time (~24 hours) are critical to minimize byproducts such as mono-substituted derivatives. Post-synthesis purification involves column chromatography or recrystallization. Variations in solvent polarity and temperature can affect crystallinity, as observed in studies using ethanol vs. DMF .

Q. How does this compound act as a bridging ligand in coordination polymers, and what coordination geometries are commonly observed?

Q. What challenges arise in resolving structural discrepancies in reported metal-ligand geometries, and how can crystallographic software address these?

Discrepancies in metal-ligand bond lengths (e.g., Zn–N = 2.285–2.417 Å) and coordination geometries (tetrahedral vs. octahedral) often stem from crystal packing effects or solvent inclusion. Tools like SHELXL (for refinement) and OLEX2 (for visualization) enable precise modeling of disorder or hydrogen bonding. For instance, in a binuclear Zn complex, SHELX refinement revealed weak hydrogen bonds (O–H⋯Cl) influencing the 2D packing . Multi-scan absorption corrections (SADABS) are critical for accurate data collection in twinned or high-symmetry crystals .

Q. How do substituents on imidazole rings or spacer length modifications impact the ligand's coordination behavior and framework stability?

Introducing methyl groups on imidazole (e.g., 2-methyl derivatives) increases steric hindrance, reducing ligand flexibility and altering metal-ligand bond angles. Comparative studies show that methyl-substituted analogs form less porous MOFs due to tighter packing, as seen in thermal analyses (TGA) where decomposition temperatures differ by ~50°C. Spacer elongation (e.g., butane vs. propane) enhances framework dimensionality but may introduce interpenetration .

Q. What methodological approaches are recommended for analyzing dynamic ligand behavior in solution (e.g., conformational flexibility) prior to crystallization?

Variable-temperature NMR (¹H and ¹³C) and DFT calculations can probe rotational barriers of the propane spacer. For example, NOESY experiments reveal gauche/anti conformer ratios in solution, while X-ray crystallography captures the dominant solid-state conformation. Discrepancies between solution and solid-state data highlight the role of crystallization conditions (e.g., solvent evaporation rate) in selecting specific conformers .

Data Analysis and Contradictions

Q. How should researchers address contradictions in reported framework dimensionalities (2D vs. 3D) for similar metal-ligand systems?

Discrepancies often arise from co-ligand choice (e.g., carboxylates vs. sulfonates) or synthetic conditions (solvothermal vs. diffusion). For example, Cd(II) with tetrafluoroterephthalate forms 2D layers, while Zn(II) with benzene tricarboxylate generates 3D frameworks. Systematic variation of co-ligand denticity and pH during synthesis can isolate contributing factors. Pairing PXRD with single-crystal data ensures phase purity .

Q. What strategies validate the proposed hydrogen-bonding networks in crystal structures, particularly when weak interactions (C–H⋯N/O) are involved?

Hirshfeld surface analysis and interaction energy calculations (using CrystalExplorer) quantify weak interactions. In a 3-(imidazolyl)propanenitrile structure, C–H⋯N hydrogen bonds (2.66 Å) were confirmed via density functional theory (DFT), showing stabilization energies of ~5 kJ/mol. Discrepancies between experimental and theoretical bond lengths may indicate overlooked thermal motion, requiring TLS refinement in SHELXL .

Methodological Recommendations

Q. What crystallographic techniques are essential for resolving disorder in imidazole-containing frameworks?

High-resolution data (θ > 25°) and TWIN/BASF commands in SHELXL are critical for modeling rotational disorder in imidazole rings. For example, a Zn-MOF required partitioning the ligand into two orientations with 60:40 occupancy. PLATON’s SQUEEZE function can model solvent molecules in poorly resolved voids .

Q. How can spectroscopic data (FTIR, fluorescence) complement crystallographic studies to confirm ligand integration in frameworks?

FTIR peaks at ~3130 cm⁻¹ (imidazole C–H stretch) and ~1600 cm⁻¹ (C=N) confirm ligand presence. Fluorescence quenching in Cd-MOFs (e.g., λₑₘ = 450 nm) correlates with ligand-to-metal charge transfer, validated by TD-DFT calculations. Discrepancies between predicted and observed spectra may indicate unaccounted π-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.